9-(1-Hydroxy-2-octyl)adenine

Übersicht

Beschreibung

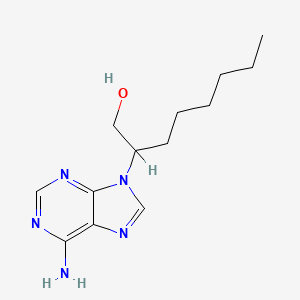

9-(1-Hydroxy-2-octyl)adenine: is a chemical compound with the molecular formula C13H21N5O and a molecular weight of 263.34 g/mol . It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is characterized by the presence of a hydroxy group attached to an octyl chain at the ninth position of the adenine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Hydroxy-2-octyl)adenine typically involves the alkylation of adenine with an appropriate octyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The hydroxy group is introduced through subsequent oxidation or hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions, particularly at the hydroxy group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and tosylates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, tosylates

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted adenine derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-(1-Hydroxy-2-octyl)adenine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in nucleic acid interactions and enzyme inhibition. It can be used as a probe to investigate the mechanisms of DNA and RNA synthesis and repair.

Medicine: The compound has potential therapeutic applications due to its structural similarity to adenine. It may act as an antiviral or anticancer agent by interfering with nucleic acid metabolism in pathogens or cancer cells.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Wirkmechanismus

The mechanism of action of 9-(1-Hydroxy-2-octyl)adenine involves its interaction with nucleic acids and enzymes. The hydroxy group and the octyl chain can influence the compound’s binding affinity and specificity towards its molecular targets. It may inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, by mimicking the natural substrate and blocking the active site.

Vergleich Mit ähnlichen Verbindungen

Adenine: The parent compound, which lacks the hydroxy and octyl modifications.

9-(1-Hydroxyethyl)adenine: A similar compound with a shorter hydroxyalkyl chain.

9-(1-Hydroxy-2-decyl)adenine: A compound with a longer hydroxyalkyl chain.

Uniqueness: 9-(1-Hydroxy-2-octyl)adenine is unique due to its specific hydroxy and octyl modifications, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and binding interactions compared to other adenine derivatives.

Biologische Aktivität

Overview

9-(1-Hydroxy-2-octyl)adenine is a synthetic derivative of adenine, characterized by its unique hydroxy and octyl modifications. With a molecular formula of C13H21N5O and a molecular weight of 263.34 g/mol, this compound has garnered attention in biological research due to its potential applications in nucleic acid interactions and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes. Its structural features allow it to act as a competitive inhibitor of adenosine deaminase (ADA), an enzyme crucial for the metabolism of adenosine. By inhibiting ADA, this compound increases adenosine levels, which can modulate various cellular processes, including lymphocyte-mediated cytolysis (LMC).

Key Mechanisms:

- Inhibition of Enzymes : It inhibits enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

- Mimicking Natural Substrates : The compound mimics natural substrates, blocking active sites and altering metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antiviral Properties : Its structural similarity to adenine suggests potential antiviral effects by interfering with nucleic acid metabolism in pathogens.

- Anticancer Activity : The compound may inhibit cancer cell proliferation through its effects on nucleic acid interactions.

- Immunomodulation : By increasing adenosine levels, it may influence immune responses, particularly in lymphocytes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Structural Modifications | Biological Activity |

|---|---|---|

| Adenine | None | Natural nucleobase |

| 9-(1-Hydroxyethyl)adenine | Shorter hydroxyalkyl chain | Limited antiviral activity |

| 9-(1-Hydroxy-2-decyl)adenine | Longer hydroxyalkyl chain | Potentially enhanced solubility |

| This compound | Hydroxy and octyl modifications | Antiviral, anticancer, immunomodulatory |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cellular Studies : In vitro studies demonstrated that this compound effectively inhibits ADA activity, leading to increased intracellular adenosine levels. This was associated with reduced lymphocyte cytotoxicity against target cells.

- Antiviral Research : A study indicated that derivatives similar to this compound showed promise in inhibiting viral replication by interfering with RNA synthesis pathways .

- Cancer Cell Lines : Research involving murine melanoma B16 cells showed that compounds with similar structures exhibited antiproliferative effects while maintaining low toxicity towards normal cells .

Eigenschaften

IUPAC Name |

2-(6-aminopurin-9-yl)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-2-3-4-5-6-10(7-19)18-9-17-11-12(14)15-8-16-13(11)18/h8-10,19H,2-7H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBJLOKJVFLXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CO)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942991 | |

| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-39-0 | |

| Record name | 9-(1-Hydroxy-2-octyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Amino-9H-purin-9-yl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-(1-Hydroxy-2-octyl)adenine interact with its target and what are the downstream effects?

A1: this compound (HOA) acts as a competitive inhibitor of the enzyme adenosine deaminase (ADA). [, ] ADA typically catalyzes the deamination of adenosine to inosine. By inhibiting ADA, HOA prevents this conversion and can lead to increased levels of adenosine. This increase in adenosine is believed to be responsible for some of HOA's observed effects, such as the inhibition of lymphocyte-mediated cytolysis (LMC). [] While the exact mechanism behind LMC inhibition by HOA and adenosine is not fully elucidated, research suggests it may involve the modulation of cyclic AMP (cAMP) metabolism within lymphocytes. []

A3: Yes, the research mentions erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) as another compound that inhibits adenosine deaminase and shares a similar mechanism of action with HOA. [] Both EHNA and HOA inhibit LMC, likely through the modulation of cAMP metabolism. [] This suggests that the structural features shared by these compounds are important for their inhibitory activity against ADA and subsequent effects on cellular processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.